molecular formula C10H9NO B1340469 1-Indolizin-2-ylethanone CAS No. 58475-97-1

1-Indolizin-2-ylethanone

Cat. No. B1340469
CAS RN: 58475-97-1
M. Wt: 159.18 g/mol
InChI Key: YUQPUNMMDJWKAK-UHFFFAOYSA-N
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Description

“1-Indolizin-2-ylethanone” is a chemical compound with the CAS Number: 58475-97-1 and a molecular weight of 159.19 . It has a linear formula of C10H9NO .


Synthesis Analysis

The synthesis of indolizines, which include “1-Indolizin-2-ylethanone”, has been a subject of research for many years. Classical methodologies such as Scholtz or Chichibabin reactions have been used, but new strategies have also been developed in the last decade . These include transition metal-catalyzed reactions and approaches based on oxidative coupling .


Chemical Reactions Analysis

Indolizines, including “1-Indolizin-2-ylethanone”, have been synthesized using various methods. One approach involves the use of transition metal-catalyzed reactions . Another method involves the use of oxidative coupling .


Physical And Chemical Properties Analysis

“1-Indolizin-2-ylethanone” is a solid at room temperature . It has a molecular weight of 159.19 and a linear formula of C10H9NO .

Scientific Research Applications

Biological Activities

Indolizine is known for its variety of potential biological activities. Some derivatives of indolizine exhibit excellent fluorescence properties and can be used as organic fluorescent molecules for biological and material applications .

Clinical Applications

Derivatives of indole, which is structurally similar to indolizine, have diverse biological and clinical applications. For example, indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

Safety and Hazards

The safety information for “1-Indolizin-2-ylethanone” includes several hazard statements: H315, H319, and H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Mechanism of Action

Target of Action

1-Indolizin-2-ylethanone is a derivative of indolizine, a nitrogen-containing heterocycle . Indolizine derivatives have been found to exhibit diverse biological activities . .

Mode of Action

Indolizine derivatives are known for their potential biological activities . They can interact with various biological targets, leading to changes in cellular processes. The exact interaction of 1-Indolizin-2-ylethanone with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Indolizine derivatives are known to have a variety of potential biological activities . They can influence various biochemical pathways, leading to downstream effects that contribute to their biological activity.

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could impact the bioavailability of the compound.

Result of Action

Given the biological activity of indolizine derivatives , it can be inferred that 1-Indolizin-2-ylethanone may have significant effects at the molecular and cellular levels.

properties

IUPAC Name

1-indolizin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8(12)9-6-10-4-2-3-5-11(10)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQPUNMMDJWKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482248
Record name 1-(Indolizin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Indolizin-2-ylethanone

CAS RN

58475-97-1
Record name 1-(Indolizin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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